molecular formula C15H11FO2 B8369321 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B8369321
M. Wt: 242.24 g/mol
InChI Key: KZYLEFYMGWMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is a useful research compound. Its molecular formula is C15H11FO2 and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde

InChI

InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2

InChI Key

KZYLEFYMGWMDQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.6 g) was dissolved in ethyl acetate (160 ml) and to the obtained solution were added sodium hydrogencarbonate (2.9 g), tetrabutylammonium bromide (1.6 g) and 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxy (0.13 g). The mixture was cooled to 5° C. Thereto was added dropwise 12.9% aqueous sodium hypochlorite solution (52.7 g) at 5-10° C. and the mixture was stirred for 1 hr. Water (100 ml) was added to the reaction mixture and the mixture was extracted twice with ethyl acetate (100 ml). The extract was washed with 5% aqueous sodium hydrogencarbonate solution and saturated brine, and silica gel (3 g) was added. The mixture was filtered and the solvent was evaporated to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (17.2 g, 84.2%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (60.5 kg) produced in Example 17 was added to toluene (520.9 kg) and manganese dioxide (544.8 kg, type HMH, manufactured by Toso) divided in three portions was added at 10-30° C. over 3 hr. The mixture was stirred at 23-27° C. for 1 hr, and the starting material was confirmed by HPLC to be 0.03%. Thereto were added Hyflo Super-Cel® (18.2 kg, Celite Co.) and anhydrous magnesium sulfate (30.2 kg). The mixture was cooled to about 10° C. over 2 hr and stirred at 2-10° C. for 40 min. The mixture was filtrated and the residue (waste manganese) was washed with toluene (284 kg). As a result of the analysis, 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (60 kg, yield about 100%) was contained in the solution (917 kg). The crystals obtained by partial concentration of the solution showed the same physical properties as in Example 18.
Quantity
60.5 kg
Type
reactant
Reaction Step One
Quantity
544.8 kg
Type
catalyst
Reaction Step One
Quantity
520.9 kg
Type
solvent
Reaction Step One
Quantity
30.2 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (66.0 g) was dispersed in toluene (660 ml) and manganese dioxide (594 g, type HMH, manufactured by Toso) was added over 1 hr at 15-30° C. The mixture was stirred at 20-30° C. for 1 hr. The reaction mixture was filtered and washed with toluene (330 ml). The solvent was evaporated under reduced pressure to give nearly pure 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (57.6 g, 88%) as pale-yellow white crystals. Various spectrum data of the crystals were the same as those obtained in Example 18.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
594 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.